![molecular formula C6H10O3 B12275353 trans-(3-Hydroxycyclobutyl) acetate CAS No. 1638763-41-3](/img/structure/B12275353.png)
trans-(3-Hydroxycyclobutyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(3-Hydroxycyclobutyl) acetate: is a chemical compound with the molecular formula C6H10O3 and a molar mass of 130.14 g/mol . It is also known by its systematic name, (1r,3r)-3-hydroxycyclobutyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(3-Hydroxycyclobutyl) acetate typically involves the esterification of 3-hydroxycyclobutanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(3-Hydroxycyclobutyl) acetate can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to yield .
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: trans-(3-Hydroxycyclobutyl) acetate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of ring strain and conformational analysis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism by which trans-(3-Hydroxycyclobutyl) acetate exerts its effects involves its interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity and inhibit enzyme function . The compound’s unique structure allows it to interact with biological macromolecules in a specific manner, leading to its observed effects .
Comparison with Similar Compounds
- cis-(3-Hydroxycyclobutyl) acetate
- 3-Hydroxycyclobutanone
- Cyclobutyl acetate
Comparison: trans-(3-Hydroxycyclobutyl) acetate is unique due to its trans configuration , which imparts distinct stereochemical properties compared to its cis isomer . This configuration affects its reactivity and interaction with other molecules, making it a valuable compound for specific applications .
Biological Activity
trans-(3-Hydroxycyclobutyl) acetate, also known as (1R,3R)-3-hydroxycyclobutyl acetate, is a compound characterized by its unique cyclobutane ring structure. Its molecular formula is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The structure of this compound features a hydroxyl group (-OH) and an acetate group (-OCOCH₃) attached to the cyclobutane ring. These functional groups contribute to its distinctive chemical properties and biological activities, including potential interactions with various biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Preliminary studies suggest that the compound may disrupt cell membrane integrity and inhibit enzyme function in microbial cells, leading to its observed antimicrobial effects.
Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Inhibition of microbial growth | Disruption of cell membrane integrity |
Antifungal | Inhibition of fungal growth | Interference with enzyme function in fungi |
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial effects, this compound may possess anti-inflammatory and analgesic properties. Initial findings suggest that it could modulate inflammatory pathways, although further research is required to clarify its mechanisms of action and therapeutic potential.
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding, influencing the compound's reactivity. For instance, the compound's ability to disrupt cellular functions may stem from its interaction with enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
This compound is compared with other structurally related compounds such as cis-(3-hydroxycyclobutyl) acetate and cyclobutyl acetate. The trans configuration imparts distinct stereochemical properties that affect reactivity and interaction profiles:
Compound | Configuration | Notable Properties |
---|---|---|
This compound | Trans | Unique antimicrobial and anti-inflammatory effects |
cis-(3-Hydroxycyclobutyl) acetate | Cis | Different reactivity and interaction capabilities |
Cyclobutyl acetate | Non-hydroxylated | Limited biological activity compared to hydroxylated forms |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
- Anti-inflammatory Activity Assessment : Preliminary assessments indicated that this compound could reduce inflammation in vitro by downregulating pro-inflammatory cytokines. This positions it as a candidate for further investigation in inflammatory disease models.
Properties
CAS No. |
1638763-41-3 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3-hydroxycyclobutyl) acetate |
InChI |
InChI=1S/C6H10O3/c1-4(7)9-6-2-5(8)3-6/h5-6,8H,2-3H2,1H3 |
InChI Key |
UINPVMICQVJBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.